(3-Fluorophenyl)hydrazine

Übersicht

Beschreibung

“(3-Fluorophenyl)hydrazine” is a chemical compound with the molecular formula C6H7FN2 . It is also known as 3-Fluorophenylhydrazine hydrochloride . The compound is white to cream to pale brown or pink in color and can exist in various forms such as crystals, powder, crystalline powder, or granules .

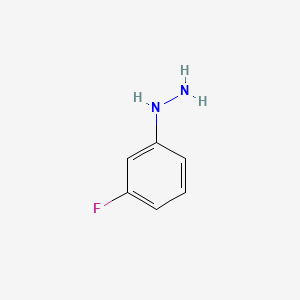

Molecular Structure Analysis

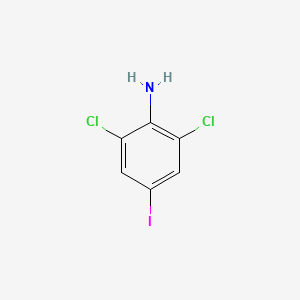

The molecular structure of “(3-Fluorophenyl)hydrazine” consists of a phenyl group (a benzene ring) attached to a hydrazine group (two nitrogen atoms linked via a covalent bond), with one of the hydrogen atoms on the phenyl group replaced by a fluorine atom .

Physical And Chemical Properties Analysis

“(3-Fluorophenyl)hydrazine” has a molecular weight of 162.59 Da . The compound is soluble in water . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others are not explicitly mentioned in the search results .

Wissenschaftliche Forschungsanwendungen

1. Development of Fluorescent Probes

- Detection in Biological and Water Samples : A study developed a ratiometric fluorescent probe using 4-bromobutyryl moiety for detecting hydrazine in biological and water samples. This probe, DDPB, exhibits low cytotoxicity, high cell permeability, and a significant Stokes shift, making it suitable for environmental water systems and fluorescence imaging in cells and zebrafish (Zhu et al., 2019).

- Next-Generation Fluorescent Probe : Another research introduced a next-generation fluorescent probe with high selectivity and sensitivity for sensing hydrazine, overcoming drawbacks of current probes and demonstrating potential in applications like real-time spray-based sensing and two-photon tissue imaging (Jung et al., 2019).

2. Role in Organic Synthesis

- Photochemical Reactions : (3-Fluorophenyl)hydrazine shows interesting behavior in photochemical reactions. For instance, fluorophenyl azides were photolyzed with diethyl amine, leading to the production of hydrazines and azepines depending onthe specific fluorophenyl azide used (Leyva & Sagredo, 1998).

- Synthesis of Novel Compounds : A study involved synthesizing new heterocyclic moieties and evaluating them for cytotoxic and antioxidant activities. This research highlighted the synthesis of N-{5-((4-fluorophenyl) carbonyl)-1H-benzimidazol-2-yl} -2-(3-oxo-2, 3- dihydro-1H-substitutedisoindol-1-yl) hydrazine carboxamides, demonstrating the application of (3-Fluorophenyl)hydrazine in creating biologically active compounds (Kolanpaka & Gade, 2015).

3. Environmental and Health Impact Studies

- Monitoring Hydrazine in the Environment : Research on fluorescent N2H4 probes emphasized the need for selective sensing and imaging of hydrazine due to its toxic nature and environmental impact. This work classifies recent studies on hydrazine probes based on their recognition moieties and discusses their sensing mechanisms (Nguyen et al., 2018).

- Ratiometric Probe for Live Cell Applications : A ratiometric fluorescence probe was designed for rapid, low-limit detection of hydrazine, demonstrating its utility in live cells, showcasing its potential in biological research and environmental monitoring (Fan et al., 2012).

Safety And Hazards

“(3-Fluorophenyl)hydrazine” is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . In case of accidental release, it is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and avoid contact with skin and eyes .

Eigenschaften

IUPAC Name |

(3-fluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7FN2/c7-5-2-1-3-6(4-5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSXFDKOXKNGIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342350 | |

| Record name | (3-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluorophenyl)hydrazine | |

CAS RN |

658-27-5 | |

| Record name | (3-Fluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=658-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-fluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

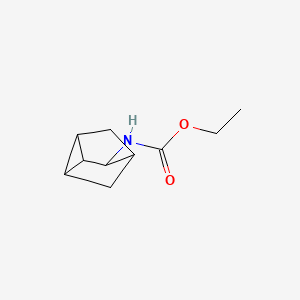

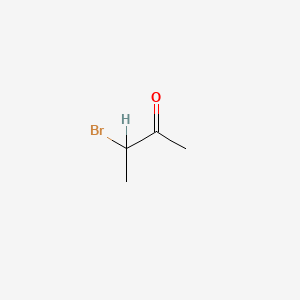

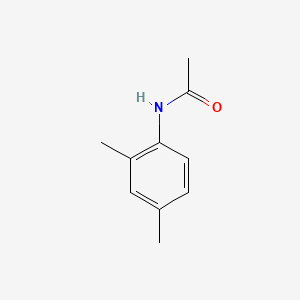

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

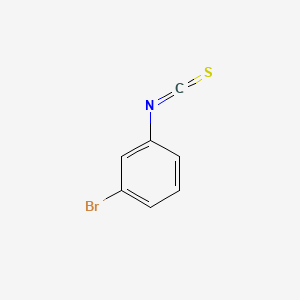

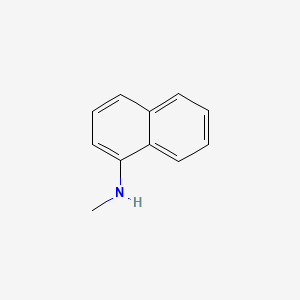

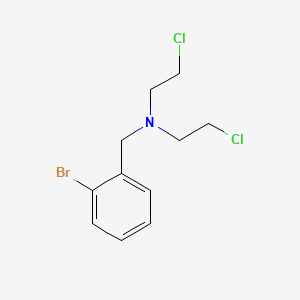

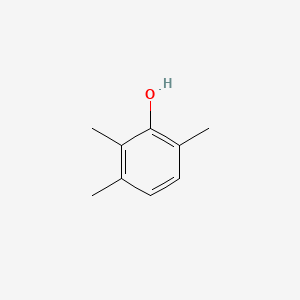

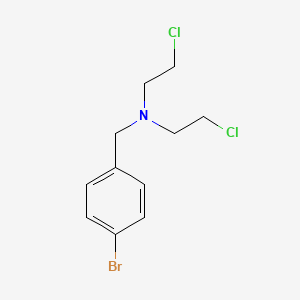

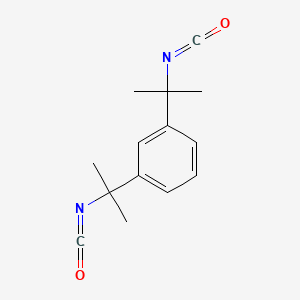

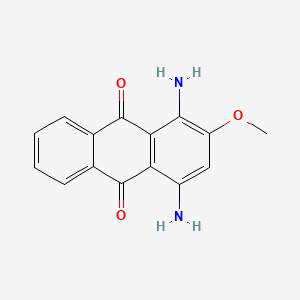

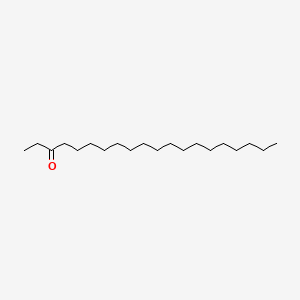

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.